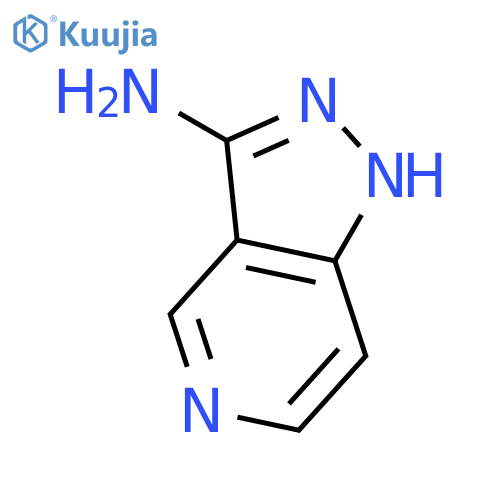

Cas no 885271-06-7 (1H-Pyrazolo4,3-cpyridin-3-amine)

885271-06-7 structure

商品名:1H-Pyrazolo4,3-cpyridin-3-amine

1H-Pyrazolo4,3-cpyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazolo[4,3-c]pyridin-3-amine

- 1H-PYRAZOLO[4,3-C]PYRIDIN-3-YLAMINE

- HOGPZNSRUUOAKE-UHFFFAOYSA-N

- BS-29828

- SCHEMBL5267580

- DTXSID60716958

- AKOS006286000

- 3-Amino-5-aza-1H-indazole

- 3-aminopyrazolo[4,3-c]-pyridine

- AMY7672

- CS-0208612

- EN300-116159

- A934497

- 885271-06-7

- MFCD08234761

- BL009412

- 2H-pyrazolo[4,3-c]pyridin-3-amine

- DB-328926

- 1H-Pyrazolo4,3-cpyridin-3-amine

-

- MDL: MFCD08234761

- インチ: InChI=1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10)

- InChIKey: HOGPZNSRUUOAKE-UHFFFAOYSA-N

- ほほえんだ: C1=C2C(=CN=C1)C(=N)NN2

計算された属性

- せいみつぶんしりょう: 134.05900

- どういたいしつりょう: 134.059246208g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 67.6Ų

じっけんとくせい

- PSA: 67.59000

- LogP: 1.12130

1H-Pyrazolo4,3-cpyridin-3-amine セキュリティ情報

1H-Pyrazolo4,3-cpyridin-3-amine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Pyrazolo4,3-cpyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-116159-0.25g |

1H-pyrazolo[4,3-c]pyridin-3-amine |

885271-06-7 | 95% | 0.25g |

$245.0 | 2023-11-13 | |

| Enamine | EN300-116159-1.0g |

1H-pyrazolo[4,3-c]pyridin-3-amine |

885271-06-7 | 95% | 1.0g |

$495.0 | 2023-02-18 | |

| eNovation Chemicals LLC | Y1124556-100mg |

1H-Pyrazolo[4,3-c]pyridin-3-ylamine |

885271-06-7 | 95% | 100mg |

$370 | 2024-07-28 | |

| TRC | H121430-50mg |

1H-Pyrazolo[4,3-c]pyridin-3-amine |

885271-06-7 | 50mg |

$ 550.00 | 2022-06-04 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0657-500mg |

1H-Pyrazolo[4,3-c]pyridin-3-ylamine |

885271-06-7 | 97% | 500mg |

4579.43CNY | 2021-05-08 | |

| Chemenu | CM152006-1g |

1H-Pyrazolo[4,3-c]pyridin-3-amine |

885271-06-7 | 95% | 1g |

$926 | 2021-08-05 | |

| Enamine | EN300-116159-2.5g |

1H-pyrazolo[4,3-c]pyridin-3-amine |

885271-06-7 | 95% | 2.5g |

$1088.0 | 2023-11-13 | |

| Enamine | EN300-116159-10.0g |

1H-pyrazolo[4,3-c]pyridin-3-amine |

885271-06-7 | 95% | 10.0g |

$3723.0 | 2023-02-18 | |

| Alichem | A029190003-25g |

1H-Pyrazolo[4,3-c]pyridin-3-amine |

885271-06-7 | 95% | 25g |

$3610.32 | 2023-08-31 | |

| TRC | H121430-100mg |

1H-Pyrazolo[4,3-c]pyridin-3-amine |

885271-06-7 | 100mg |

$ 910.00 | 2022-06-04 |

1H-Pyrazolo4,3-cpyridin-3-amine 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

885271-06-7 (1H-Pyrazolo4,3-cpyridin-3-amine) 関連製品

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

推奨される供給者

atkchemica

(CAS:885271-06-7)1H-Pyrazolo4,3-cpyridin-3-amine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:885271-06-7)1H-Pyrazolo4,3-cpyridin-3-amine

清らかである:99%

はかる:1g

価格 ($):325.0